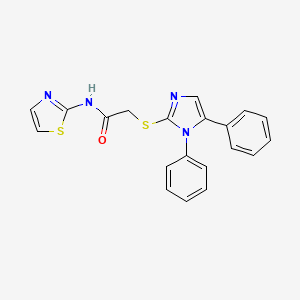

![molecular formula C28H24ClN3O2S B2638004 盐酸N-(6-苄基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-3-苯氧基苯甲酰胺 CAS No. 1216671-83-8](/img/structure/B2638004.png)

盐酸N-(6-苄基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-3-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

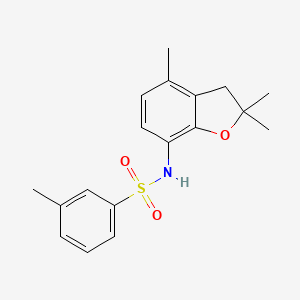

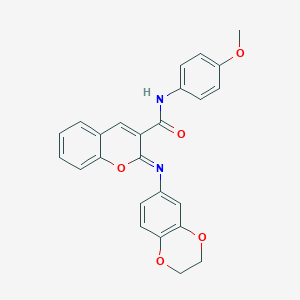

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride” is a compound with the molecular formula C26H28ClN3O2S. It has an average mass of 482.037 Da and a monoisotopic mass of 481.159088 Da . This compound is part of a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .科学研究应用

抗增殖和抗微管蛋白剂

基于4,5,6,7-四氢噻吩并[2,3-c]吡啶支架的化合物已被合成并评估了其针对癌细胞系的抗增殖活性。这些化合物以3',4',5'-三甲氧基苯胺部分和氰基的存在为特征,已显示出以低微摩尔范围内的IC50值抑制癌细胞生长。它们与微管蛋白的相互作用导致细胞周期在G2/M期停滞并诱导凋亡细胞死亡,表明它们作为针对癌细胞的新型抗增殖剂的潜力。分子对接研究证实了它们对微管蛋白聚合的抑制活性,源自与秋水仙碱结合位点的结合(Romagnoli 等,2020)。

抗惊厥活性

已对新型4,5,6,7-四氢噻吩并[3,2-c]吡啶及其相关化合物进行了研究,以评估其抗惊厥活性。具体而言,这些化合物的某些盐酸盐已显示出对小鼠中N-甲基-D-天冬氨酸(NMDA)诱导的癫痫发作的显着抗惊厥活性。这表明对这些化合物的苯环进行修饰,用噻吩等杂芳环取代它们,可以增强它们的抗惊厥特性(Ohkubo 等,1996)。

作用机制

This compound and its derivatives have been identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death . Molecular docking studies confirmed that the inhibitory activity of these molecules on tubulin polymerization derived from binding to the colchicine site .

未来方向

The future directions for this compound could involve further exploration of its antiproliferative properties and potential as a cancer treatment. The compound’s selectivity against cancer cells and its ability to induce apoptosis in a dose-dependent manner suggest that it may have potential for further development as a therapeutic agent .

属性

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O2S.ClH/c29-17-25-24-14-15-31(18-20-8-3-1-4-9-20)19-26(24)34-28(25)30-27(32)21-10-7-13-23(16-21)33-22-11-5-2-6-12-22;/h1-13,16H,14-15,18-19H2,(H,30,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHRQQIHJIGZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

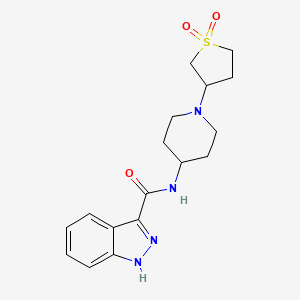

![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)

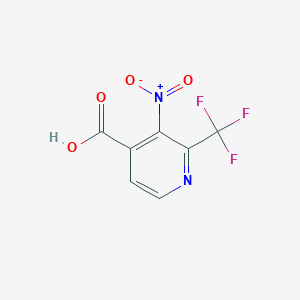

![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)

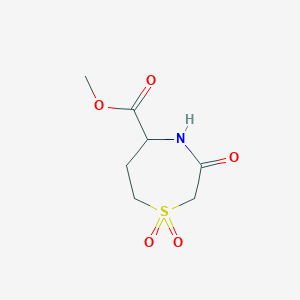

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)

![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)

![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)